U27391
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Overview
Description
U27391 is a complex organic compound that features a hydroxyamino group, which is known for its significant biological activity
Preparation Methods
The synthesis of U27391 involves multiple steps. One common method includes the reaction of specific amino acids with hydroxyamino derivatives under controlled conditions. The process typically involves:
Starting Materials: Amino acids such as L-leucine and L-phenylalanine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, often using catalysts to facilitate the process.
Industrial Production: Large-scale production may involve automated synthesis machines that ensure precise control over reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
U27391 undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The compound can undergo substitution reactions where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include various derivatives with altered biological activities.
Scientific Research Applications
U27391 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of U27391 involves its interaction with specific molecular targets. The hydroxyamino group plays a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, altering their activity and function.
Comparison with Similar Compounds
U27391 can be compared with other hydroxyamino derivatives, such as:
N-Hydroxyamino Acids: These compounds share the hydroxyamino functional group but differ in their overall structure and biological activity.
Oximes and Nitrones: Similar in having nitrogen-oxygen bonds, but with distinct chemical properties and applications.
Unique Features: The combination of hydroxyamino, leucyl, and phenylalaninamide groups in this compound provides unique binding properties and biological activities not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
106314-87-8 |
---|---|
Molecular Formula |
C23H36N4O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C23H36N4O5/c1-14(2)10-17(13-20(28)27-32)22(30)26-19(11-15(3)4)23(31)25-18(21(24)29)12-16-8-6-5-7-9-16/h5-9,14-15,17-19,32H,10-13H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,28)/t17?,18-,19-/m0/s1 |
InChI Key |
HLSQLCOADIMQBK-MNNMKWMVSA-N |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)CC(=O)NO |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-(2-(hydroxyamino)-2-oxoethyl)-4-methyl-1-oxopentyl)-L-leucyl-L-phenylalaninamide U 27391 U-24522 U-27391 U27391 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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